molecular formula C7H9NO2S2 B2359743 N-(4-mercaptophenyl)methanesulfonamide CAS No. 122374-27-0

N-(4-mercaptophenyl)methanesulfonamide

Cat. No.: B2359743
CAS No.: 122374-27-0
M. Wt: 203.27
InChI Key: UBHLUCLNITXANH-UHFFFAOYSA-N
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Description

N-(4-mercaptophenyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H9NO2S2 It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-mercaptophenyl)methanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of 4-mercaptophenylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-mercaptophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-mercaptophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-mercaptophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-mercaptophenyl)cyclopropanecarboxamide
  • N-(4-sulfanylphenyl)cyclopropanecarboxamide
  • N-(4-mercaptophenyl)cyclopropanecarboxamide

Uniqueness

N-(4-mercaptophenyl)methanesulfonamide is unique due to its combination of a sulfonamide group and a mercapto group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-sulfanylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-12(9,10)8-6-2-4-7(11)5-3-6/h2-5,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLUCLNITXANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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